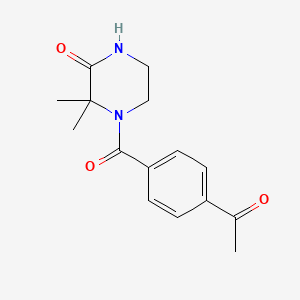

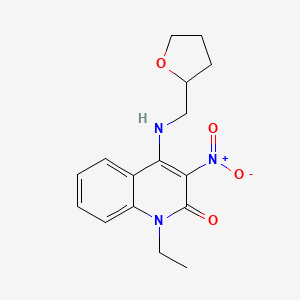

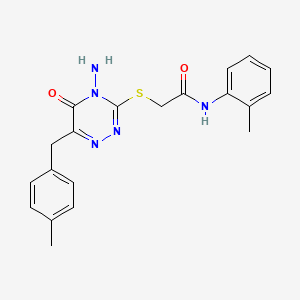

4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazinones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Metal Complexes and Crystal Structures

The condensation reaction of phenylhydrazine and dinitrophenylhydrazine with 4-acetyl and 4-benzoyl pyrazolone led to the formation of acetyldinitrophenylhydrazone (Ampp-Dh), benzoylphenylhydrazone (Bmpp-Ph), and benzoyldinitrophenylhydrazone (Bmpp-Dh) in their keto imine form. These compounds have been studied due to their potential as alternative therapeutic agents . Additionally, the crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) has been characterized .

Transition Metal Complexes

Octahedral complexes of Mn(II), Ni(II), Co(II), and Cu(II) were formed by reacting the ligands (Ampp-Dh, Bmpp-Ph, and Bmpp-Dh) with metal salts. The ligands coordinate to the metal ions through the azomethine nitrogen (C=N) and the keto oxygen (C=O). These complexes were characterized using elemental analysis, FTIR spectroscopy, UV-VIS spectrophotometry, and Bohr magnetic moments .

Antibacterial Activity

The synthesized compounds were evaluated for antibacterial activity using disc diffusion assays against selected bacterial isolates. Their biological activities were compared to standard medicinal drugs. This investigation provides insights into their potential as antimicrobial agents .

Antioxidant Properties

The same compounds were also assessed for antioxidant activity using the 1,1-diphenyl-2-picryl-hydrazil (DPPH) assay. Understanding their antioxidant potential is crucial for applications in health and disease prevention .

Nucleoside Modification

4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one derivatives may find applications in nucleoside modification. For instance, the enzyme YqfB-type amidohydrolase targets the modified nucleoside N4-acetylcytidine (ac4C) in RNA molecules, which is essential for efficient protein synthesis and ribosome biogenesis .

Chemical Design and Drug Development

Given its unique structure, this compound could serve as a starting point for designing novel bioactive materials or drug candidates. Researchers may explore its potential in drug discovery and development .

properties

IUPAC Name |

4-(4-acetylbenzoyl)-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-10(18)11-4-6-12(7-5-11)13(19)17-9-8-16-14(20)15(17,2)3/h4-7H,8-9H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUSKZCCZBIWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)

![(2As,8bR)-1,2,2a,3,4,8b-hexahydronaphtho[1,2-b]azete](/img/structure/B2671242.png)

![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2671255.png)